L-SERINE-N-T-BOC, O-BZ ETHER (3-13C)
Description
Properties
Molecular Weight |
296.32 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for the Preparation of L Serine N T Boc, O Bz Ether 3 13c
Initial Derivatization of L-Serine: Approaches to N-Protection
The first critical step in the synthesis is the protection of the amino group of L-serine to prevent its participation in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its straightforward removal under moderately strong acidic conditions. wikipedia.org
Optimization of tert-Butoxycarbonyl (Boc) Group Introduction for N-Protection
The introduction of the Boc group onto the nitrogen atom of L-serine is typically achieved using di-tert-butyl dicarbonate (B1257347), also known as Boc anhydride (B1165640) ((Boc)₂O). wikipedia.orgmychemblog.com The optimization of this reaction is crucial for maximizing the yield and purity of the resulting N-Boc-L-serine. Key parameters that are often adjusted include the choice of base, solvent system, reaction temperature, and stoichiometry.
A common procedure involves dissolving L-serine in an aqueous solution of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, and then adding a solution of (Boc)₂O in an organic solvent like dioxane or tetrahydrofuran (B95107) (THF). orgsyn.orgrsc.orgjkchemical.com The reaction is often initiated at a low temperature (0-5 °C) and then allowed to warm to room temperature to ensure controlled reactivity and minimize side reactions. orgsyn.orgrsc.org The use of a biphasic system facilitates the reaction, with the base deprotonating the amino group in the aqueous phase, rendering it nucleophilic for attack on the Boc anhydride in the organic phase. Some protocols also utilize 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in an organic solvent like acetonitrile (B52724) or dichloromethane (B109758) to accelerate the reaction. wikipedia.orgchemicalbook.com
Comparative Analysis of Boc-Introducing Reagents in Synthetic Yield and Purity
The selection of the Boc-introducing reagent and reaction conditions significantly impacts the efficiency of the N-protection step. Di-tert-butyl dicarbonate ((Boc)₂O) is the most common and commercially available reagent for this purpose. wikipedia.org Alternative reagents exist, but (Boc)₂O is generally favored for its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). jkchemical.com The yield and purity of N-Boc-L-serine are highly dependent on the careful control of the reaction environment. For instance, a procedure using (Boc)₂O with sodium hydroxide in a dioxane/water mixture can achieve high yields after workup and purification. orgsyn.orgrsc.org Another approach involves using sodium carbonate or sodium hydrogen carbonate solution, followed by batch-wise addition of (Boc)₂O, extraction to remove impurities, and then acidification to isolate the product with high yield and purity. google.com
| Boc-Introducing Reagent System | Typical Base | Solvent System | Reported Yield | Key Findings/Observations |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Hydroxide (NaOH) | Dioxane/Water | ~94% rsc.org | A standard and effective method. The biphasic system allows for efficient reaction between the water-soluble amino acid and the organic-soluble reagent. orgsyn.orgrsc.org |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium Carbonate (Na₂CO₃) | Water | ~96% google.com | A method suitable for industrial scale-up, involving batch addition and careful pH control for product isolation. google.com |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile or Dichloromethane (DCM) | High | DMAP acts as a catalyst, accelerating the reaction, particularly for less reactive amines. wikipedia.orgchemicalbook.com |
Selective O-Protection Strategies for the Hydroxyl Group of Serine
Following the successful protection of the amino group, the next step involves the selective protection of the hydroxyl group of N-Boc-L-serine. The benzyl (B1604629) (Bz) group is a common choice for protecting hydroxyl functions, forming a stable benzyl ether. peptide.comuwindsor.ca
Methodologies for O-Benzylation: Reaction Conditions and Reagent Selection
The O-benzylation of N-Boc-L-serine is typically accomplished via a Williamson ether synthesis. organic-chemistry.org This involves deprotonating the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with a benzyl halide, most commonly benzyl bromide.
A frequently used method employs a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or THF. rsc.org The N-Boc-L-serine is first treated with NaH at a reduced temperature (e.g., 0 °C) to generate the alkoxide, followed by the addition of benzyl bromide. rsc.org An alternative and often milder approach utilizes bases like cesium carbonate (Cs₂CO₃) in DMF. chemicalbook.com This method can provide excellent yields and is advantageous as it often proceeds under less harsh conditions than those requiring sodium hydride. chemicalbook.com
| Benzylation Reagent | Base | Solvent | Reported Yield | Key Findings/Observations |
|---|---|---|---|---|
| Benzyl bromide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | High rsc.org | A classic and effective method, but requires anhydrous conditions and careful handling of the pyrophoric sodium hydride. rsc.org |
| Benzyl bromide | Cesium Carbonate (Cs₂CO₃) | Dimethylformamide (DMF) | Quantitative chemicalbook.com | A milder alternative that often provides high to quantitative yields with good selectivity. chemicalbook.com |
| Benzyl trichloroacetimidate | Acid catalyst (e.g., TfOH) | Aprotic solvent | Good | Suitable for substrates that are sensitive to basic conditions. organic-chemistry.org |
Evaluation of O-Benzyl Ether Stability and Compatibility with Subsequent Transformations
The O-benzyl ether protecting group is valued for its robustness and compatibility with a wide range of reaction conditions encountered in peptide synthesis and other transformations. peptide.compeptide.com It is stable to both acidic and basic conditions that are typically used for the manipulation of other functional groups, such as the removal of Fmoc groups or the hydrolysis of esters. peptide.comuwindsor.ca Specifically, the benzyl ether is stable to the acidic conditions required for the removal of the N-Boc protecting group (e.g., using trifluoroacetic acid), which is a crucial aspect of orthogonal protection strategy. wikipedia.orgrsc.org
Deprotection of the O-benzyl ether is most commonly and cleanly achieved through catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. organic-chemistry.org This method is mild and yields the free alcohol and toluene (B28343) as the byproduct. organic-chemistry.org This orthogonality allows for the selective deprotection of either the N-Boc or the O-Bz group, providing synthetic flexibility.
Isotopic Enrichment at the C-3 Position (3-13C) for Targeted Research
The final key feature of the target molecule is the incorporation of a ¹³C isotope at the C-3 position of the serine backbone. This isotopic label is essential for its use in quantitative MS-based experiments and biomolecular NMR studies. isotope.com
The most straightforward strategy to obtain the (3-¹³C)-labeled compound is to start the synthesis with commercially available L-Serine (3-¹³C). isotope.com This isotopically labeled starting material, with a high enrichment of ¹³C (typically 99%), ensures that the final product retains the label at the desired position. isotope.comeurisotop.com The subsequent N-protection and O-benzylation steps are carried out as previously described, with the isotopic label being chemically inert to these transformations.
Alternatively, biosynthetic approaches can be employed to produce ¹³C-labeled amino acids. For instance, cell-free protein synthesis (CFPS) systems can utilize inexpensive ¹³C-labeled precursors, such as 3-¹³C-pyruvate, to generate amino acids with specific labeling patterns. nih.govcopernicus.org In the biosynthesis of serine, the carbon skeleton is derived from the glycolytic intermediate 3-phosphoglycerate (B1209933). nih.gov By feeding cells or cell-free systems with specifically labeled glucose or pyruvate (B1213749), one can direct the incorporation of ¹³C into the C-3 position of serine. nih.govcopernicus.org While powerful, this method is more complex than a direct chemical synthesis starting from a labeled precursor and is typically employed for producing labeled proteins rather than small molecule derivatives for synthesis.
Selection and Synthesis of (3-¹³C) Labeled Serine Precursors
The journey to synthesize (3-¹³C) L-Serine, the core of the target molecule, commences with the selection of an appropriate ¹³C-labeled starting material. The choice of precursor is dictated by synthetic accessibility, cost, and the efficiency of incorporating the isotope into the final serine backbone. Common precursors for introducing a ¹³C label at the C-3 position include ¹³C-labeled formaldehyde (B43269) or cyanide, which can be incorporated through various carbon-carbon bond-forming reactions.
Another established route is the de novo synthesis from heavily labeled primary metabolites. For instance, in vitro tracing experiments in rapidly proliferating cells have demonstrated extensive labeling of L-serine from [U-¹³C]glucose, indicating high biosynthetic rates. nih.gov The metabolic pathway involves the conversion of the glycolytic intermediate 3-phosphoglycerate into L-serine. nih.gov While effective for cellular studies, chemical synthesis often requires more defined, smaller precursors for targeted labeling.
A key degradation pathway of serine, the retro-aldol reaction, yields formaldehyde and glycine (B1666218). nih.govresearchgate.net Reversing this logic synthetically, a ¹³C-labeled formaldehyde serves as an ideal C1-building block to become the C-3 atom of serine. The synthesis would typically involve the condensation of a glycine derivative with [¹³C]formaldehyde.
Stereoselective Introduction of the (3-¹³C) Carbon Atom
Achieving the correct L-stereochemistry is paramount. Stereoselective synthesis ensures that the biologically active enantiomer is produced. One effective strategy involves the asymmetric hydrogenation of a prochiral precursor. For example, a method analogous to the one used for stereospecific deuterium (B1214612) labeling can be employed. researchgate.net This involves the synthesis of a precursor like (Z)-2-acetamido-3-methoxyacrylic acid, where the C-3 position is derived from the ¹³C-labeled source. researchgate.net Catalytic asymmetric hydrogenation of the double bond then establishes the chiral center at C-2 with the desired L-configuration.
Following the formation of (3-¹³C) L-serine, standard protection chemistry is applied to yield the final target compound. The amino group is protected with a di-tert-butyl dicarbonate (Boc) group, and the hydroxyl group is protected as a benzyl (Bzl) ether. rsc.orgacs.orgpeptide.com This typically involves reacting the (3-¹³C) L-serine with di-tert-butyl dicarbonate in the presence of a base, followed by benzylation of the hydroxyl group using benzyl bromide and a base like sodium hydride in an anhydrous solvent. rsc.orgchemicalbook.com
Methodologies for Assessing Isotopic Purity and Atom % Enrichment in Research Batches
Confirming the isotopic integrity of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is a critical quality control step. This involves verifying that the ¹³C label is exclusively at the C-3 position (isotopic purity) and determining the percentage of molecules that contain the label (atom % enrichment). The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. chempep.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for determining isotopic enrichment. acs.org By comparing the mass spectra of the labeled compound with its unlabeled analogue, the mass shift corresponding to the ¹³C isotope can be precisely measured. Tandem mass spectrometry (MS/MS) can further confirm the position of the label by analyzing the fragmentation patterns of the molecule. nih.gov Specific techniques like parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM) can be used for the qualitative and quantitative analysis of ¹³C-labeled amino acids in complex mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy is uniquely suited to determine the exact position of the isotopic label. The spectrum of the (3-¹³C) labeled compound will show a significantly enhanced signal for the C-3 carbon. The absence of enhanced signals at other carbon positions confirms high isotopic purity. Furthermore, ¹H-NMR can also be used, as the ¹³C isotope at C-3 will cause characteristic splitting (¹H-¹³C coupling) in the signals of the adjacent C-3 protons, providing further structural confirmation.
The combination of these methods provides a comprehensive analysis of the isotopic composition of the research batch.
Table 1: Analytical Methods for Isotopic Purity and Enrichment
| Technique | Information Provided | Key Advantages | Relevant Findings |
|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Atom % Enrichment, Molecular Weight Confirmation | High precision and accuracy in mass measurement. acs.org | Can quantify isotopic labeling in peptides and amino acids obtained from cultures. acs.org |
| Tandem Mass Spectrometry (MS/MS) | Positional Confirmation of Isotope | Provides structural information through fragmentation analysis. nih.gov | Allows assessment of amino acid labeling within specific peptide fragments. nih.gov |
| ¹³C-NMR Spectroscopy | Positional Confirmation, Isotopic Purity | Directly observes the labeled carbon atom. | Delivers better spectral resolution than uniform labeling schemes. copernicus.org |
| ¹H-NMR Spectroscopy | Structural Confirmation | Observes ¹H-¹³C coupling patterns. | Confirms the position of the label relative to protons. |
Advanced Purification and Isolation Techniques for Research-Grade L-SERINE-N-T-BOC, O-BZ ETHER (3-13C)
After synthesis, the crude product contains the desired compound along with unreacted starting materials, by-products, and residual reagents. Achieving the high purity required for research applications necessitates advanced purification techniques.
Chromatographic Purification Methodologies (e.g., HPLC, Flash Chromatography)
Chromatography is the cornerstone of purification for protected amino acids. The choice of method depends on the scale of the purification and the nature of the impurities.
Flash Chromatography: For initial, large-scale purification, flash chromatography is often employed. chemicalbook.com This technique uses a stationary phase, typically silica (B1680970) gel, and a solvent system of moderate polarity, such as a mixture of petroleum ether and diethyl ether or ethyl acetate. chemicalbook.comorgsyn.org The crude product is loaded onto the column, and the solvent mixture is pushed through under pressure, separating components based on their polarity.
High-Performance Liquid Chromatography (HPLC): For achieving the highest purity, Reversed-Phase HPLC (RP-HPLC) is the standard method. bachem.comhplc.eu In RP-HPLC, a nonpolar stationary phase (commonly C18-modified silica) is used with a polar mobile phase, typically a mixture of water and a more non-polar organic solvent like acetonitrile, often containing 0.1% trifluoroacetic acid (TFA). bachem.comhplc.eu The separation is based on the hydrophobicity of the molecules. bachem.com The fully protected L-SERINE-N-T-BOC, O-BZ ETHER is quite hydrophobic and will be retained strongly on the column, allowing for excellent separation from more polar impurities. Detection is commonly performed using UV absorbance, as the benzyl group and the Boc-protected amide bond absorb UV light. teledyneisco.comnih.gov For protected peptides that may have limited solubility in aqueous solutions, normal-phase chromatography can be a viable alternative. biotage.com
Table 2: Typical Chromatographic Purification Parameters
| Method | Stationary Phase | Typical Mobile Phase | Separation Principle |
|---|---|---|---|
| Flash Chromatography | Silica Gel | Petroleum Ether / Diethyl Ether chemicalbook.com | Polarity |
| Reversed-Phase HPLC (RP-HPLC) | C18-modified Silica bachem.com | Water / Acetonitrile with 0.1% TFA bachem.com | Hydrophobicity |
| Normal-Phase Chromatography | Silica Gel | Hexane / Ethyl Acetate or Dichloromethane / Methanol | Polarity |
Crystallization and Recrystallization Protocols for Enhanced Purity
Following chromatographic purification, the fractions containing the pure product are typically pooled, and the solvent is removed. The resulting solid can be further purified by crystallization or recrystallization to remove trace impurities and to obtain a stable, crystalline solid.
A common procedure involves dissolving the compound in a minimum amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly and undisturbed. As the solubility decreases with temperature, the compound crystallizes out, leaving impurities behind in the solvent. An alternative is the solvent/anti-solvent method. The product is dissolved in a small amount of a "good" solvent, and then a "poor" solvent (an "anti-solvent") in which the compound is insoluble is slowly added until the solution becomes turbid, indicating the onset of precipitation or crystallization. The mixture is then allowed to stand to allow for complete crystal formation. The purified crystals are then isolated by filtration, washed with a cold solvent, and dried under vacuum. The result is often a white to off-white crystalline powder, indicating a high degree of purity. thermofisher.com
Advanced Research Applications of L Serine N T Boc, O Bz Ether 3 13c in Complex Biomolecule and Organic Compound Synthesis
Integration into Peptide Synthesis Methodologies
The strategic placement of a ¹³C label within a peptide's structure is invaluable for elucidating protein structure, dynamics, and interactions. nih.govpeptide.com L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is designed for use in Boc-based peptide synthesis strategies. The N-α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the serine hydroxyl group is protected by a benzyl (B1604629) (Bz) ether, which is also removable under strong acidic conditions or by hydrogenolysis. seplite.compeptide.com
Solid-Phase Peptide Synthesis (SPPS) Incorporating L-SERINE-N-T-BOC, O-BZ ETHER (3-13C)
In Solid-Phase Peptide Synthesis (SPPS), the peptide is assembled sequentially while anchored to an insoluble resin support. The incorporation of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) follows the standard Boc/Bzl SPPS protocol.
The synthesis cycle involves:
Deprotection: The temporary N-α-Boc group of the resin-bound peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA), to expose a free amine. seplite.com
Coupling: The incoming L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is activated using a coupling reagent (e.g., DCC, DIC) and reacted with the free amine of the growing peptide chain on the resin.
Washing: Excess reagents and by-products are washed away, simplifying the purification process.
This cycle is repeated until the desired peptide sequence is assembled. The ¹³C label at the 3-position of the serine residue is thus precisely positioned within the peptide chain. The non-labeled version of this compound, Boc-D-Ser(Bzl)-OH, is also commonly used in Boc SPPS, highlighting the compatibility of this protection scheme. peptide.com
Solution-Phase Peptide Synthesis Utilizing L-SERINE-N-T-BOC, O-BZ ETHER (3-13C)
Solution-phase synthesis, while often more labor-intensive due to the need for purification after each step, remains a valuable method, particularly for large-scale synthesis or for specific peptide segments. L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is readily employed in this approach. The coupling and deprotection steps are analogous to SPPS, but all reactions occur in a suitable organic solvent. nih.gov Purification of the intermediate peptide fragments after each coupling step is crucial and is typically achieved through techniques like crystallization or chromatography.
Strategies for Post-Synthetic Deprotection and Purification of Labeled Peptides
Once the synthesis of the ¹³C-labeled peptide is complete, the final steps involve cleavage from the resin (for SPPS), removal of all protecting groups, and purification.
Deprotection: In the Boc/Bzl strategy, a single, harsh deprotection step is often used. Treatment with a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), simultaneously cleaves the peptide from the resin and removes the side-chain benzyl ether protecting group from the serine residue, along with other acid-labile side-chain protectors. peptide.compeptide.com For peptides synthesized in solution, the benzyl ether can be selectively removed by catalytic hydrogenation, which leaves other protecting groups intact if desired. organic-chemistry.org
Purification: The standard and most effective method for purifying the crude peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comnih.govresearchgate.net This technique separates the desired full-length, correctly folded peptide from a mixture of impurities, which can include truncated sequences, deletion sequences, or peptides with remaining protecting groups. bachem.com The purity of the final labeled peptide is critical for its use as an internal standard in quantitative mass spectrometry or for unambiguous interpretation of NMR data. nih.govharvardapparatus.com
Table 1: Deprotection and Purification Strategies
| Step | Method | Reagents/Conditions | Application | Notes |
|---|---|---|---|---|
| Deprotection (SPPS) | Acidolysis | Anhydrous HF, TFMSA | Cleaves peptide from resin and removes side-chain protecting groups simultaneously. | A standard final step in Boc/Bzl SPPS. peptide.compeptide.com |
| Deprotection (Solution) | Hydrogenolysis | H₂, Pd/C catalyst | Removes Benzyl (Bz) ether group selectively. | Useful when other acid-sensitive groups need to be preserved. organic-chemistry.org |
| Purification | RP-HPLC | C18 column, Acetonitrile (B52724)/Water/TFA gradient | Isolates the target peptide from synthesis-related impurities. | The gold standard for peptide purification. bachem.comharvardapparatus.com |
Stereochemical Integrity Preservation during Peptide Coupling Reactions
A significant challenge in peptide synthesis is the risk of racemization, where the chiral α-carbon of the amino acid inverts its stereochemistry (from L to D). nih.govmdpi.com This is particularly a concern for certain amino acids, including serine, during the activation step of the coupling reaction. nih.govhighfine.com Racemization leads to the formation of diastereomeric peptide impurities that are often difficult to separate from the desired product and can alter the peptide's biological activity. mdpi.com
Several strategies are employed to minimize racemization:
Choice of Coupling Reagents: The use of carbodiimide (B86325) reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives is a common practice. nih.govhighfine.com
Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are added to the coupling reaction. highfine.com They react with the activated amino acid to form an active ester intermediate, which is less prone to racemization than the initial activated species.
Reaction Conditions: Careful control of the base, solvent, and temperature can significantly reduce the rate of racemization. slideshare.net For instance, using a sterically hindered base can minimize the abstraction of the α-proton, which is a key step in one of the racemization pathways. mdpi.comslideshare.net
Preserving the L-configuration of the ¹³C-labeled serine residue is paramount to ensure that the resulting peptide is a true analogue of its natural counterpart, allowing for accurate biological and structural analysis.
Role as a Chiral Building Block in Asymmetric Synthesis Research
Beyond peptide synthesis, protected amino acids are valuable chiral building blocks for creating other complex, enantiomerically pure molecules. The defined stereochemistry of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) makes it an excellent starting material for asymmetric synthesis. wisc.edu The presence of the ¹³C label at a specific position allows the resulting chiral products to be used as tracers in metabolic studies or as standards in quantitative analyses.
Synthesis of Labeled Serine-Derived Heterocyclic Compounds
L-Serine is a common precursor for the synthesis of various chiral heterocyclic compounds, notably oxazolidines. A particularly important derivative is Garner's aldehyde, which is a versatile intermediate for synthesizing a wide range of natural products and non-natural amino acids. nih.govnih.govd-nb.info
A plausible synthetic route starting from L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) would involve its conversion to a corresponding ¹³C-labeled Garner's aldehyde. This key intermediate can then be elaborated into various heterocyclic systems.
Table 2: Plausible Synthesis of a Labeled Serine-Derived Heterocycle
| Step | Transformation | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Acetonide Protection | 2,2-Dimethoxypropane, cat. acid | N-Boc-O-benzyl-(3-¹³C)-serine acetonide methyl ester | Forms the oxazolidine (B1195125) ring after esterification of the starting material. |
| 2 | Reduction | Diisobutylaluminium hydride (DIBAL-H) at low temp. | (S)-N-Boc-4-formyl-2,2-dimethyloxazolidine (3-¹³C) (Labeled Garner's Aldehyde) | Reduces the ester to the aldehyde, a key chiral building block. nih.govd-nb.info |
| 3 | Further Elaboration | Various (e.g., Wittig reagents, organometallics) | Diverse ¹³C-labeled chiral heterocycles | The aldehyde is a versatile handle for C-C bond formation to build more complex structures. nih.govorganic-chemistry.org |
The synthesis of such ¹³C-labeled heterocyclic compounds provides researchers with powerful tools for probing reaction mechanisms, studying metabolic pathways, and developing new asymmetric synthetic methodologies. nih.gov
Construction of Complex Natural Product Scaffolds Incorporating Labeled Serine Moieties
The incorporation of isotopically labeled units into natural products is a formidable strategy for studying their biosynthesis and mode of action. While direct examples detailing the use of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of organic synthesis allow for a clear projection of its utility. The general application of isotopically labeled precursors is well-established in the elucidation of biosynthetic pathways. mdpi.com
The presence of the ¹³C label at the 3-position of the serine backbone allows for detailed NMR spectroscopic analysis of the final natural product and its biosynthetic intermediates. This can provide unequivocal evidence for the incorporation of the serine unit and can help to map the intricate biosynthetic transformations that occur in living organisms. For instance, in studies of polyketide or non-ribosomal peptide biosynthesis, feeding experiments with labeled precursors are common. The fully protected nature of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) makes it an ideal candidate for introduction into a synthetic sequence at a late stage, minimizing potential isotopic scrambling.
The synthetic utility of the unlabeled analog, N-Boc-O-benzyl-L-serine, is well-established in peptide synthesis and as a chiral precursor for various molecular scaffolds. nih.govpeptide.com This provides a strong basis for the application of its ¹³C-labeled counterpart in the construction of natural products containing a serine-derived moiety. The Boc and benzyl protecting groups offer a robust shield for the amine and hydroxyl functionalities, respectively, allowing for a wide range of chemical transformations to be performed on other parts of a complex molecule without affecting the serine core. The subsequent selective deprotection of these groups enables the incorporation of the labeled serine unit into a growing peptide chain or its modification into other functional groups as required for the final natural product architecture.
Applications in the Synthesis of Non-Proteinogenic Labeled Amino Acids
Non-proteinogenic amino acids (NPAAs) are crucial components of many biologically active peptides and natural products, and they also serve as valuable tools in chemical biology and drug discovery. nih.gov The synthesis of NPAAs from readily available chiral precursors like serine is a cornerstone of modern medicinal chemistry. L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is an excellent starting material for the synthesis of a variety of ¹³C-labeled NPAAs.
The synthetic versatility of N-Boc-O-benzyl-L-serine allows for its conversion into a range of structurally diverse amino acids. For example, the side chain can be manipulated to introduce different functionalities. The development of methods for the direct C-H functionalization of amino acid derivatives has further expanded the toolbox for creating novel NPAAs. nih.gov By starting with the (3-¹³C)-labeled version, the isotopic label is carried through the synthetic sequence, yielding a labeled NPAA that can be used for mechanistic studies or as a tracer in biological systems.
One can envision the conversion of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) into labeled β-amino acids, which are important building blocks for the synthesis of peptidomimetics with enhanced stability against enzymatic degradation. nih.gov The synthesis of other NPAAs, such as those with modified side chains or altered stereochemistry, can also be achieved. The ability to introduce a ¹³C label at a specific position provides a powerful handle for studying the metabolic fate and biological activity of these novel amino acids.
| Precursor Compound | Target Non-Proteinogenic Amino Acid (Hypothetical) | Key Transformation | Potential Application of Labeled Product |
| L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) | Labeled β-Alanine Derivative | Arndt-Eistert homologation | Studying metabolic pathways of β-amino acids |
| L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) | Labeled Diaminopropionic Acid Derivative | Conversion of hydroxyl to amino group | Probing enzyme mechanisms |
| L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) | Labeled Lanthionine Precursor | Conversion of hydroxyl to a thiol or halide for subsequent nucleophilic substitution | Investigating lantibiotic biosynthesis |
Methodologies for Further Chemical Transformations of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C)
The synthetic utility of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is greatly enhanced by the ability to selectively manipulate its protecting groups and elaborate its side chain. These transformations provide access to a wide array of labeled building blocks for various synthetic endeavors.
Conversion to Other Labeled Serine Protecting Group Variants
The N-Boc and O-benzyl protecting groups of the title compound are widely used in organic synthesis due to their stability and well-established deprotection conditions. However, specific synthetic strategies may require alternative protecting groups. The conversion of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) to other protected variants can be achieved through selective deprotection followed by re-protection with the desired group.
For instance, the N-Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758), without affecting the O-benzyl ether. rsc.org The resulting free amine of the (3-¹³C)-O-benzyl-L-serine can then be protected with other common amine protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. This transformation would yield Fmoc-Ser(Bz)-(3-¹³C)-OH, a valuable building block for solid-phase peptide synthesis (SPPS) using the Fmoc strategy.
Conversely, the O-benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), leaving the N-Boc group intact. peptide.com The resulting N-Boc-(3-¹³C)-L-serine can then be used in syntheses where a free hydroxyl group is required or can be re-protected with a different hydroxyl-protecting group, such as a silyl (B83357) ether or an acyl group. This orthogonality of the protecting groups allows for a high degree of flexibility in designing synthetic routes.
| Starting Material | Reagents and Conditions | Product |
| L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) | 1. Trifluoroacetic acid (TFA), CH₂Cl₂ 2. Fmoc-OSu, NaHCO₃ | Fmoc-Ser(Bz)-(3-¹³C)-OH |
| L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) | H₂, Pd/C, Methanol | N-Boc-(3-¹³C)-L-serine |
| N-Boc-(3-¹³C)-L-serine | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | N-Boc-O-TBDMS-(3-¹³C)-L-serine |
Elaboration of the Side Chain for Functional Group Diversity in Labeled Constructs
The side chain of serine offers a convenient handle for the introduction of a wide range of functional groups. Starting from L-SERINE-N-T-BOC, O-BZ ETHER (3-13C), the benzyl-protected hydroxyl group can be deprotected and then chemically modified to create a diverse library of labeled amino acid derivatives.
Following hydrogenolytic removal of the benzyl group to afford N-Boc-(3-¹³C)-L-serine, the primary alcohol of the side chain can undergo a variety of transformations. For example, it can be oxidized to an aldehyde or a carboxylic acid. The resulting N-Boc-(3-¹³C)-L-serinal or N-Boc-(3-¹³C)-aspartic acid β-semialdehyde are versatile intermediates for the synthesis of more complex amino acids. researchgate.net
The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. This allows for the introduction of halogens, azides, thiols, and other functional groups at the 3-position of the labeled serine derivative. These transformations open up possibilities for click chemistry, native chemical ligation, and other biocompatible conjugation methods, further expanding the utility of the core labeled building block.
| Starting Material | Key Transformation | Resulting Functional Group |
| N-Boc-(3-¹³C)-L-serine | Oxidation (e.g., with Dess-Martin periodinane) | Aldehyde |
| N-Boc-(3-¹³C)-L-serine | Tosylation followed by nucleophilic substitution with NaN₃ | Azide |
| N-Boc-(3-¹³C)-L-serine | Mitsunobu reaction with a thiol | Thioether |
Utilization of L Serine N T Boc, O Bz Ether 3 13c As an Isotopic Probe in Mechanistic and Pathway Elucidation Studies
Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for studying molecules at an atomic level. The presence of a ¹³C label in L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) significantly enhances the utility of NMR in biomolecular research. While natural abundance ¹³C NMR is often challenging due to the low (1.1%) natural abundance of this isotope, site-specific enrichment provides a distinct and sensitive signal for targeted analysis. nih.gov
¹³C NMR Investigations of Labeled Peptides and Their Conformational Dynamics
Once L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is incorporated into a peptide and the protecting groups are removed, the ¹³C-labeled serine residue becomes a powerful probe for conformational analysis. The chemical shift of the labeled C3 carbon is highly sensitive to its local electronic environment, which is dictated by the peptide's secondary and tertiary structure. nih.gov Changes in peptide conformation, such as folding, unfolding, or binding to other molecules, will induce measurable changes in the ¹³C chemical shift.
For instance, the conformation around the Cα-Cβ bond (the χ1 torsion angle) of the serine residue directly influences the C3 chemical shift. By monitoring this signal, researchers can gain insights into the population of different rotameric states and how they change in response to environmental factors like temperature or pH. uzh.ch This provides a window into the flexibility and dynamic nature of specific regions within a peptide chain.
Table 1: Illustrative ¹³C Chemical Shift Changes of a Labeled Serine Residue Upon Peptide Folding
| Peptide State | Typical ¹³C Chemical Shift Range for Serine C3 (ppm) | Interpretation |
|---|---|---|
| Unfolded (Random Coil) | 61-63 | Represents a time-averaged environment of multiple, rapidly interconverting conformations. |
| Folded (α-Helix) | 63-65 | Downfield shift indicates a more ordered and specific local environment characteristic of the helical structure. |
| Folded (β-Sheet) | 59-61 | Upfield shift suggests a different, but also ordered, electronic environment found in a β-sheet conformation. |
Note: These are representative values and can vary based on the specific peptide sequence and experimental conditions.
Elucidation of Reaction Mechanisms via ¹³C Label Tracing in Organic Reactions
The site-specific ¹³C label is a definitive tool for tracing the course of chemical reactions. By following the position of the isotope from reactant to product, chemists can unambiguously determine bond-forming and bond-breaking events. In studies involving the degradation or transformation of serine-containing molecules, using [3-¹³C]-L-serine allows researchers to track the fate of the side-chain's β-carbon.
For example, in pyrolysis studies of L-serine, the analysis of products derived from specifically labeled precursors revealed distinct degradation pathways. researchgate.netnih.gov If a reaction product contains the ¹³C label, it confirms that the C3 carbon of the original serine molecule was incorporated into that product. Conversely, the absence of the label in a product indicates that this carbon was eliminated during the reaction. This method provides direct evidence for proposed mechanistic steps, such as aldol (B89426) condensations or retro-aldol reactions, which would be difficult to confirm otherwise. nih.gov
Advanced NMR Techniques (e.g., HSQC, HMBC) for Confirmation of Site-Specific Labeling
Two-dimensional (2D) NMR experiments are essential for confirming that the isotopic label is located at the intended position and for assigning the resonances in the resulting peptide or protein.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons they are directly attached to. hmdb.cacolumbia.edu For a peptide containing L-SERINE (3-¹³C), an HSQC spectrum would show a strong cross-peak connecting the protons on the C3 carbon (the Hβ protons) to the ¹³C chemical shift of the C3 carbon itself. nih.gov The absence of such a strong, coupled signal for the C2 carbon confirms the site-specificity of the label.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for connecting different parts of the amino acid residue and confirming its identity within a peptide sequence. For the labeled serine, the Hα proton (on C2) would show a correlation to the labeled C3 carbon, and the Hβ protons (on C3) would show correlations to the C2 and C1 (carbonyl) carbons. These connectivity patterns provide a definitive fingerprint for the labeled residue. nih.gov
Studies on Protein and Peptide Folding Utilizing Site-Specific ¹³C Labels
Understanding the process of protein folding is a fundamental challenge in biochemistry. Introducing a ¹³C label at a specific site allows researchers to monitor the folding process from the perspective of that individual residue. As a protein folds, the local environment of the labeled serine changes, leading to alterations in its NMR parameters. nih.gov
By using techniques like real-time NMR, one can track the chemical shift and line width of the ¹³C signal as the protein transitions from a denatured to a native state. This can help identify the formation of early folding intermediates and characterize the kinetics of the folding pathway for specific domains within the protein. nih.gov Selective labeling, as afforded by L-SERINE-N-T-BOC, O-BZ ETHER (3-13C), is crucial for such studies on larger proteins, as it avoids the spectral complexity and signal overlap that would occur with uniform ¹³C labeling. meihonglab.com
Employment in Mass Spectrometry (MS) for Fragmentation and Pathway Analysis in Research Contexts
Mass spectrometry (MS) separates ions based on their mass-to-charge ratio, making it an ideal technique for use with isotopically labeled compounds. The one-dalton mass difference between ¹³C and ¹²C provides a clear signal for tracking the labeled molecule and its fragments. nih.govnih.gov
Identification and Characterization of Labeled Metabolites and Reaction Intermediates
When a ¹³C-labeled compound is introduced into a biological system or a chemical reaction, it can be converted into various downstream products. High-resolution mass spectrometry can detect these products and distinguish them from their unlabeled counterparts. nih.govnih.gov For example, if a peptide containing L-SERINE (3-¹³C) is subjected to enzymatic degradation, MS can be used to identify the resulting peptide fragments that retain the ¹³C label.
In metabolic flux analysis, a labeled precursor is supplied to cells, and the distribution of the ¹³C label across various metabolites is measured. youtube.comnih.gov Tandem mass spectrometry (MS/MS) is then used to fragment the labeled metabolites. The masses of the resulting fragment ions reveal where the ¹³C label is located within the molecule's structure. This fragmentation pattern provides powerful constraints for mapping metabolic pathways and quantifying the flow of carbon through the network. nih.gov For a peptide containing the 3-¹³C serine, observing a fragment ion that includes the serine side chain with a +1 mass shift would confirm the retention of the label in that piece of the molecule.
Table 2: Representative Mass Spectrometry Data for a Peptide Fragment Containing L-SERINE (3-¹³C)
| Peptide Fragment | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Mass Shift (Da) | Interpretation |
|---|---|---|---|---|
| Ac-Gly-Ser-Ala-NH₂ | 260.14 | 261.14 | +1 | The entire fragment is intact and contains the ¹³C label. |
| y₂-ion (Ser-Ala-NH₂) | 176.09 | 177.09 | +1 | The C-terminal portion of the fragment contains the labeled serine. |
| b₂-ion (Ac-Gly-Ser) | 161.06 | 162.06 | +1 | The N-terminal portion of the fragment contains the labeled serine. |
Note: Masses are monoisotopic and for singly charged ions. This illustrates how fragmentation analysis confirms the location of the label within the peptide backbone.
Quantitative Analysis of Labeled Compounds in Complex Research Samples
The precise quantification of isotopically labeled compounds is fundamental to tracer-based metabolomics. nih.gov L-serine labeled at the 3-carbon position with ¹³C is instrumental in these quantitative analyses. Mass spectrometry (MS), particularly when coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is the primary method for this purpose. isotope.commdpi.comnih.gov
In a typical ¹³C-metabolic flux analysis (¹³C-MFA) experiment, cells or model systems are cultured in a medium where a standard substrate is replaced with its ¹³C-labeled version, such as 3-¹³C L-serine. nih.gov After a period of incubation, intracellular metabolites are extracted and analyzed. The mass spectrometer detects the mass-to-charge (m/z) ratio of these metabolites. A molecule that has incorporated the ¹³C atom from the labeled serine will have a higher mass than its unlabeled counterpart. youtube.com For instance, if 3-¹³C L-serine is converted to pyruvate (B1213749), the resulting pyruvate molecule will have an increased mass of +1, which is easily distinguishable in the mass spectrum.
Recent advancements in MS technology, including high-resolution Orbitrap MS and tandem mass spectrometry (MS/MS) techniques like parallel reaction monitoring (PRM) and multiple reaction monitoring (MRM), have significantly improved the ability to accurately identify and quantify ¹³C-labeled metabolites even in highly complex biological samples. nih.govresearchgate.net These methods allow researchers to build a quantitative map of cellular metabolism, assigning flux values to specific reactions and pathways. nih.gov For example, a recent study developed a framework for validating GC/MS-based approaches to accurately calculate the ¹³C-positional enrichments in serine and other key metabolites by analyzing their trimethylsilyl (B98337) (TMS) derivatives. mdpi.com This validation, using tailor-made isotopic standards, ensures the reliability of quantitative data in metabolic flux experiments. mdpi.com
Table 1: Mass Spectrometry Techniques for Quantitative Analysis of ¹³C-Labeled Serine
| Technique | Description | Application Example | Reference(s) |
| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile compounds before mass analysis. Derivatization (e.g., TMS) is often required for amino acids. | Calculating ¹³C-positional enrichments in serine_3TMS derivatives to investigate photorespiration and other primary metabolic fluxes. | mdpi.com |
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry separates compounds in liquid phase, followed by two stages of mass analysis for high specificity. | Characterizing and determining various isotopologues of ¹³C-labeled nonessential amino acids in cell culture experiments. | nih.gov |
| CE-MS | Capillary Electrophoresis-Mass Spectrometry separates ions based on their electrophoretic mobility, ideal for small sample volumes and charged molecules. | Analyzing ¹³C-labeled protein-derived amino acids from microorganisms to identify central carbon metabolism pathways. | nih.gov |
| HR-Orbitrap MS | High-Resolution Orbitrap Mass Spectrometry provides very high mass accuracy, enabling confident identification of isotopologues from complex mixtures. | Used in combination with LC and PRM/MRM modes for the qualitative and quantitative analysis of ¹³C-labeled amino acids. | nih.govresearchgate.net |
Isotope Ratio Mass Spectrometry (IRMS) Applications for Isotopic Abundance Profiling
Isotope Ratio Mass Spectrometry (IRMS) is a specialized field of mass spectrometry that measures the relative abundance of isotopes in a sample with extremely high precision. wikipedia.orgwvu.edu Unlike conventional MS which determines the concentration of a molecule, IRMS focuses on the ratio of heavy to light isotopes (e.g., ¹³C/¹²C). This technique can detect minute changes in isotopic enrichment, making it a powerful tool for tracing metabolic pathways and understanding the origins of biological materials. wvu.educambridge.org
When using a tracer like 3-¹³C L-serine, the labeled carbon atom is incorporated into various downstream metabolites. The resulting products become "enriched" with ¹³C. IRMS can precisely measure this enrichment. The sample is typically combusted, converting organic compounds into simple gases like CO₂. This gas is then introduced into the IRMS instrument. ucdavis.edu For compound-specific isotope analysis (CSIA), IRMS is often coupled with a gas chromatograph (GC-C-IRMS), which separates individual compounds before combustion and analysis. cambridge.orgucdavis.edu
This high-precision measurement allows researchers to:
Trace Biosynthetic Origins: The natural isotopic abundance of elements varies depending on the source. IRMS can distinguish proteins made in different expression systems (like E. coli vs. yeast) based on their inherent ¹³C/¹²C ratios. nih.gov
Determine Metabolic Fluxes: By measuring the degree of ¹³C enrichment in different metabolites over time, researchers can calculate the rates of metabolic reactions with high accuracy.
Authenticate Materials: IRMS is widely used in food science and forensics to determine the geographic or biological origin of a substance based on its unique isotopic signature. wvu.edu
The precision of IRMS is significantly higher than that of conventional GC-MS. For example, IRMS can routinely achieve a precision of ±0.0002 atom % ¹³C, whereas selected ion monitoring on a GC-MS instrument is typically around ±0.05 atom %. cambridge.org
Studies on Isotope Effects in Reaction Kinetics and Thermodynamics for Mechanistic Insights
The substitution of a lighter isotope (like ¹²C) with a heavier one (¹³C) can subtly alter the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE). Because ¹³C forms slightly stronger chemical bonds than ¹²C, reactions that involve the breaking of a bond to the ¹³C atom may proceed more slowly. nih.gov Measuring the KIE provides valuable insights into reaction mechanisms, particularly for identifying the rate-determining step of a pathway.
While often assumed to be negligible in ¹³C-metabolic flux analysis, studies have shown that KIEs can significantly impact the labeling patterns of intracellular metabolites. nih.govnih.govosti.gov The errors introduced by neglecting KIEs can be comparable in magnitude to the measurement errors from the analytical instruments themselves, such as a GC-MS. nih.govosti.gov Therefore, for rigorous metabolic modeling, accounting for KIEs is crucial for the accurate determination of metabolic fluxes and for establishing confidence intervals for those flux estimates. nih.govnih.gov
For a reaction involving 3-¹³C L-serine, a KIE would be most pronounced if the C-C or C-H bond at the 3-position is broken or formed in the slowest, rate-limiting step of a pathway. For example, in the conversion of serine to pyruvate, catalyzed by serine deaminase, the initial step involves the elimination of the hydroxyl group. A precise measurement of the reaction rate using 3-¹³C L-serine versus unlabeled L-serine could elucidate mechanistic details of this enzymatic conversion.
Tracing of Serine-Derived Moieties in Model Biochemical Pathways and Systems (Non-Clinical Focus)
L-serine is a pivotal amino acid that serves as a precursor for a multitude of essential biomolecules. By using 3-¹³C L-serine as a tracer, researchers can meticulously track the fate of its carbon backbone through various interconnected metabolic pathways in non-clinical model systems like cell cultures or microorganisms.
Key pathways where 3-¹³C L-serine tracing is applied include:
One-Carbon Metabolism: Serine is a major source of one-carbon units, which are essential for the synthesis of nucleotides (DNA and RNA) and for methylation reactions. The conversion of serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), releases a one-carbon unit that is transferred to tetrahydrofolate. nih.gov Tracing the ¹³C label from serine into the purine (B94841) and thymidylate pools provides a direct measure of the flux through this critical pathway.
Amino Acid Synthesis: The carbon skeleton of serine can be used to synthesize other amino acids, most notably glycine and cysteine. nih.gov ¹³C-MFA studies can quantify the rate of conversion of serine to these other amino acids.
Central Carbon Metabolism: Serine can be deaminated to form pyruvate, which can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. nih.gov However, studies in certain cell lines, like HL-60 neutrophil-like cells, have shown that the breakdown of serine into central carbon metabolism can be minimal under specific conditions, with less than 1% of pyruvate being derived from [U-¹³C₃]serine. nih.gov
Lipid Synthesis: The backbone of serine is the starting point for the synthesis of complex lipids such as sphingolipids and phospholipids (B1166683) (e.g., phosphatidylserine). Stable isotope resolved metabolomics (SIRM) studies have tracked ¹³C labels from various sources into the choline (B1196258) head groups and fatty acyl chains of lipids, demonstrating the interconnectedness of these pathways. nih.gov
A recent study using ¹³CO₂ as a tracer in the methanogen M. thermautotrophicus identified the mass isotopomer distributions in serine, which helped confirm the operation of the Wood–Ljungdahl pathway for carbon fixation and delineate the subsequent biosynthesis of serine from pyruvate. nih.gov This demonstrates the power of ¹³C tracing to construct detailed metabolic maps even in less common model organisms. nih.gov
Table 2: Research Findings from Tracing ¹³C-Labeled Serine in Biochemical Systems
| Finding | Model System | Pathway Investigated | Key Result | Reference(s) |
| Minimal Serine Catabolism | HL-60 Neutrophil-like Cells | Central Carbon Metabolism | Less than 1% of the pyruvate pool was derived from the breakdown of [U-¹³C₃]serine, indicating it was not a major carbon source for the TCA cycle in these cells. | nih.gov |
| Amino Acid Export | Nicotiana tabacum | Photorespiration | Isotopically non-stationary metabolic flux analysis revealed that ~23–41% of photorespiratory carbon was exported from the cycle as serine under various conditions. | researchgate.net |
| Carbon Fixation Pathway | M. thermautotrophicus | Amino Acid Biosynthesis | Mass isotopomer patterns in serine helped confirm carbon fixation via the Wood-Ljungdahl pathway and synthesis from pyruvate. | nih.gov |
| Biosynthesis from Pyruvate | Cell-free protein synthesis system | Amino Acid Synthesis | Using 3-¹³C-pyruvate as a precursor, ¹³C-labeled leucine (B10760876) and valine were successfully synthesized, demonstrating the intactness of biosynthetic pathways from pyruvate. | copernicus.org |
Advanced Spectroscopic and Chromatographic Methodologies for Analysis of L Serine N T Boc, O Bz Ether 3 13c in Research Contexts
High-Resolution Mass Spectrometry for Precise Isotopic Purity and Composition Assessment
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of isotopically labeled molecules like L-SERINE-N-T-BOC, O-BZ ETHER (3-13C). This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, enabling the confirmation of the elemental composition and the successful incorporation of the ¹³C isotope.
The introduction of a single ¹³C atom in place of a ¹²C atom results in a predictable mass shift. For the unlabeled N-Boc-O-benzyl-L-serine (C₁₅H₂₁NO₅), the theoretical exact mass is approximately 295.14197 g/mol . researchgate.net The incorporation of one ¹³C atom in L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) increases this mass by approximately 1.00335 Da. Therefore, the expected exact mass of the labeled compound is approximately 296.14532 g/mol .
In a research context, HRMS is used to verify this mass with a high degree of precision, typically in the parts-per-million (ppm) range. This confirms not only the presence of the ¹³C isotope but also its stoichiometry within the molecule. The isotopic purity can also be assessed by comparing the relative intensities of the signals corresponding to the labeled and any residual unlabeled compound.
Table 1: Theoretical Mass Data for L-SERINE-N-T-BOC, O-BZ ETHER and its Isotopologue
| Compound | Molecular Formula | Theoretical Exact Mass (Da) |
| N-Boc-O-benzyl-L-serine | C₁₅H₂₁NO₅ | 295.14197 researchgate.net |
| L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) | C₁₄¹³CH₂₁NO₅ | 296.14532 |
Advanced NMR Techniques for Confirmation of Stereochemical and Site-Specific Labeling Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of a compound. For L-SERINE-N-T-BOC, O-BZ ETHER (3-13C), both ¹H and ¹³C NMR are crucial for confirming the structural integrity, the stereochemistry, and, most importantly, the precise location of the isotopic label.
The ¹³C label at the C-3 position (the carbon of the benzyl-protected hydroxymethyl group) will have a distinct effect on the ¹³C NMR spectrum. In a standard broadband-decoupled ¹³C NMR spectrum of the unlabeled compound, the C-3 carbon would appear as a singlet at a specific chemical shift. For the labeled compound, this signal will be significantly enhanced due to the high abundance of ¹³C at this position. Furthermore, coupling between the ¹³C-3 and adjacent protons (the C-3 methylene (B1212753) protons) can be observed in coupled spectra, providing definitive proof of the label's location. The chemical shifts of neighboring carbons (C-2) will also be slightly perturbed by the presence of the ¹³C isotope, a phenomenon known as an isotope effect.
Table 2: Predicted ¹³C NMR Chemical Shift Data for L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) in CDCl₃
| Carbon Atom | Functional Group | Predicted Chemical Shift (ppm) | Expected Spectral Feature |
| C=O (Carboxyl) | Carboxylic Acid | ~174 | Standard peak |
| C=O (Boc) | Carbamate | ~156 | Standard peak |
| C (Aromatic) | Benzyl (B1604629) Ring | ~127-138 | Multiple peaks |
| C (quaternary, Boc) | tert-Butyl | ~80 | Standard peak |
| C-3 (CH₂) | Methylene (ether-linked) | ~70-74 | Highly enhanced peak due to ¹³C label |
| C-2 (CH) | α-Carbon | ~55 | Standard peak |
| CH₃ (Boc) | tert-Butyl | ~28 | Standard peak |
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Isomeric Analysis of Research Materials
Chromatographic techniques are essential for determining the chemical purity of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C). High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing protected amino acids due to their limited volatility. phenomenex.com
A reversed-phase HPLC method is typically employed to separate the main compound from any impurities, such as starting materials or by-products from the synthesis. The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks. Commercial suppliers of the unlabeled analogue, N-Boc-O-benzyl-L-serine, often report purities of ≥98% or ≥99% as determined by HPLC. sigmaaldrich.com
Gas Chromatography (GC) is generally less suitable for the direct analysis of protected amino acids due to their low volatility and thermal lability. However, derivatization to more volatile esters can enable GC analysis if required.
Table 3: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) phenomenex.com |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the benzyl group absorbs (e.g., 220 nm) |
| Expected Retention Time | Dependent on the specific gradient profile, but typically in the range of 5-15 minutes. |
Chiral Purity Determination Methodologies for Enantiomeric Excess (ee) Assessment
Ensuring the enantiomeric purity of L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is critical, as the presence of the D-enantiomer could have significant consequences in biological systems or in the synthesis of stereochemically pure peptides. Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of such compounds. chromatographyonline.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation in the chromatogram. Polysaccharide-based CSPs are commonly used for the separation of protected amino acids. phenomenex.com The enantiomeric excess is calculated by comparing the peak areas of the L- and D-enantiomers. For many applications, an enantiomeric purity of >99% ee is required. phenomenex.com
Alternatively, derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column is another established method.
Table 4: General Approach for Chiral Purity Determination by HPLC
| Parameter | Description |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Lux Cellulose or Chiralpak) phenomenex.com |
| Mobile Phase | Typically a mixture of a polar organic solvent (e.g., methanol, ethanol) and a non-polar solvent (e.g., hexane), or reversed-phase conditions. phenomenex.com |
| Detection | UV detection |
| Analysis | The retention times of the L- and D-enantiomers will differ, allowing for their quantification and the calculation of enantiomeric excess. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Confirmation in Labeled Derivatives
Infrared (IR) spectroscopy is a valuable technique for confirming the presence of key functional groups within the L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) molecule. The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.
The UV-Vis spectrum is primarily used to confirm the presence of the benzylic chromophore. The aromatic ring of the benzyl group will show characteristic absorption bands in the UV region, typically around 250-270 nm.
Table 5: Expected Infrared (IR) Absorption Bands for L-SERINE-N-T-BOC, O-BZ ETHER (3-13C)
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |
| N-H (Boc) | Stretching | ~3300 |
| C-H (Aromatic) | Stretching | ~3030-3100 |
| C-H (Aliphatic) | Stretching | ~2850-3000 |
| C=O (Carboxylic Acid) | Stretching | ~1710 |
| C=O (Boc) | Stretching | ~1680-1700 nih.gov |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| C-O (Ether) | Stretching | ~1100-1200 nih.gov |
| C-O (Carboxylic Acid/Boc) | Stretching | ~1160-1250 |
Future Research Directions and Emerging Methodological Innovations Involving L Serine N T Boc, O Bz Ether 3 13c
Development of Novel Protecting Group Strategies for Labeled Serine Derivatives with Enhanced Orthogonality
In complex peptide synthesis, the choice of protecting groups is paramount to achieving the desired product. nih.gov The strategy relies on the concept of orthogonality, where specific protecting groups can be selectively removed under distinct chemical conditions without affecting others. iris-biotech.de The standard protection schemes, such as tert-butoxycarbonyl (Boc)/benzyl (B1604629) (Bzl) and 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu), form the foundation of solid-phase peptide synthesis (SPPS). nih.goviris-biotech.denih.govresearchgate.net
However, the synthesis of intricately modified peptides, including those with isotopic labels like L-SERINE-N-T-BOC, O-BZ ETHER (3-13C), necessitates an expanded toolbox of protecting groups with enhanced orthogonality. nih.govresearchgate.net Future research is focused on developing novel protecting groups that can be removed under exceptionally mild or highly specific conditions, such as enzymatic cleavage or photo-cleavage. acs.org This allows for the site-specific modification of peptides, such as on-resin cyclization or the attachment of reporter molecules, without disturbing other protected sites. peptide.com For instance, the development of groups labile to specific metal catalysts or light could offer new dimensions of control in synthesizing complex, labeled biomolecules. acs.orgresearchgate.net The goal is to create a wider array of mutually compatible protecting groups, enabling more elaborate synthetic routes and the construction of highly functionalized peptide structures. researchgate.netresearchgate.net
| Protecting Group System | Nα-Protection | Side-Chain Protection | Cleavage Condition for Nα-Group | Cleavage Condition for Side-Chain Group |
| Boc/Bzl | Boc | Bzl, Clt | Acid (e.g., TFA) | Strong Acid (e.g., HF), Hydrogenation |
| Fmoc/tBu | Fmoc | tBu, Trt | Base (e.g., Piperidine) | Acid (e.g., TFA) |
| Alloc/Allyl | Alloc | Allyl | Pd(0) catalyst | Pd(0) catalyst |
This table summarizes common orthogonal protecting group strategies used in peptide synthesis. Data sourced from iris-biotech.denih.govresearchgate.netacs.org.
Exploration of Alternative and More Efficient Isotopic Labeling Approaches for Serine at C-3
Isotopically labeled amino acids are indispensable tools for tracing metabolic pathways and elucidating enzyme mechanisms. nih.govnih.govarticleted.com The ¹³C label in L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) allows researchers to follow the fate of the serine molecule in complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. articleted.comosti.govnih.gov
Current methods for producing isotopically labeled compounds can be costly and sometimes lack efficiency. nih.gov A significant future direction involves exploring more economical and effective strategies for introducing the ¹³C isotope specifically at the C-3 position of serine. Research into novel enzymatic pathways or chemo-enzymatic methods could provide more direct and higher-yielding synthetic routes. Furthermore, advancements in metabolic engineering could enable the production of [3-¹³C]serine in microorganisms, offering a potentially scalable and cost-effective source. vanderbilt.edu Another area of innovation lies in refining analytical techniques to precisely confirm the position of the isotopic label, as accurate positional information is crucial for interpreting experimental results from metabolic flux analysis. osti.govresearchgate.net
Expansion of Applications in Chemical Probe Development for Interrogating Biological Processes
Chemical probes are small molecules designed to study and manipulate biological systems, often by targeting specific proteins like kinases. researchgate.netnih.gov L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) is an ideal precursor for the synthesis of sophisticated chemical probes. By incorporating this labeled amino acid into a peptide sequence, researchers can create probes to investigate a wide range of biological processes where serine plays a crucial role, such as enzyme catalysis and protein-protein interactions. articleted.comresearchgate.net
The ¹³C label acts as a stable, non-perturbative reporter that can be detected by NMR or MS. nih.gov This allows for the quantitative analysis of protein binding, conformational changes, and post-translational modifications like phosphorylation. nih.govnih.gov Future applications could involve the design of peptide-based probes to monitor the activity of specific serine proteases or to map the binding interfaces of protein complexes. The development of fluorescent non-canonical amino acids (fNCAAs) also highlights a parallel strategy where spectroscopic changes upon binding can report on biological events. nih.govresearchgate.net The integration of isotopic labels with such fluorescent reporters could provide multi-modal probes for increasingly complex biological questions.
Integration with Automation and High-Throughput Screening in Advanced Synthetic Methodologies
The fields of drug discovery and materials science have been revolutionized by automation and high-throughput screening (HTS). acs.orgacs.org Automated peptide synthesizers, including those utilizing microwave assistance or continuous-flow technology, enable the rapid and reliable production of large numbers of peptides. acs.orgacs.orgnih.gov These technologies depend on high-quality, protected amino acid building blocks like L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) to ensure the fidelity of the synthesis. acs.orgnih.gov
A key future direction is the seamless integration of automated synthesis of isotopically labeled peptide libraries with HTS platforms. acs.orgdrugtargetreview.com This would allow for the rapid screening of thousands of compounds for specific biological activities, such as binding to a target protein or inhibiting an enzyme. drugtargetreview.comnih.gov For example, a library of peptides containing [3-¹³C]serine could be synthesized and screened against a particular kinase. Hits from the screen could then be directly analyzed by MS-based techniques to identify the most potent and selective binders. acs.org This convergence of automated synthesis and HTS will significantly accelerate the discovery of new therapeutic leads and research tools. nih.gov
| Technology | Key Advantage | Application in Conjunction with Labeled Compounds |
| Automated Flow Peptide Synthesis | Rapid synthesis of long peptides and incorporation of unnatural/protected amino acids. acs.org | Efficient production of proteins and peptides containing L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) for structural or binding studies. acs.org |
| High-Throughput Screening (HTS) | Parallel testing of thousands of compounds for biological activity. acs.orgnih.gov | Screening libraries of ¹³C-labeled peptides to identify binders or inhibitors of target proteins. acs.orgdrugtargetreview.com |
| Peptide Microarrays | High-density synthesis of peptides on a solid surface for interaction studies. nih.govnih.gov | Probing interactions of labeled peptides with a multitude of proteins simultaneously. |
Computational Chemistry Approaches to Predict Reactivity, Conformation, and Spectroscopic Properties of Labeled Serine Derivatives
Computational chemistry has become an indispensable tool in chemical research, offering insights that complement experimental work. For a molecule like L-SERINE-N-T-BOC, O-BZ ETHER (3-13C), computational methods can provide valuable predictions about its behavior. Quantum mechanics calculations can be used to predict the reactivity of the amino acid, helping to optimize conditions for peptide synthesis and other chemical modifications. acs.org
Molecular dynamics simulations can predict the preferred conformations of peptides containing this labeled residue, which is crucial for understanding how it influences peptide structure and function. nih.govrsc.org Furthermore, a particularly powerful application is the prediction of spectroscopic properties. Computational models can calculate the expected NMR chemical shifts for the ¹³C nucleus in different chemical environments. nih.gov This is immensely helpful for interpreting complex NMR spectra from biological samples, aiding in the assignment of signals and the extraction of structural and dynamic information. researchgate.net As computational methods become more accurate and efficient, their role in guiding the synthesis and application of labeled compounds will continue to grow.
Q & A
Q. What are the methodological considerations for synthesizing L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) with isotopic labeling?
The synthesis involves introducing a ¹³C isotope at the third carbon of serine, followed by sequential protection of the amino group with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a benzyl (Bz) ether. Key steps include:
- Using Boc-anhydride under basic conditions (e.g., sodium bicarbonate) to protect the amine .
- Benzylation of the hydroxyl group with benzyl bromide and a base like potassium carbonate .
- Isotopic incorporation via labeled precursors (e.g., ¹³C-glycine or ¹³C-formate) in enzymatic or chemical synthesis pathways .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates .
Q. How should researchers handle and store L-SERINE-N-T-BOC, O-BZ ETHER (3-13C) to ensure stability?
- Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group or oxidation .
- Avoid exposure to moisture: use desiccants in storage containers and handle in a glovebox or under dry nitrogen .
- Label containers with isotope-specific identifiers and radiation symbols (if applicable for ¹³C tracking) .
Q. What analytical techniques are most effective for verifying the purity and isotopic enrichment of this compound?
- Mass spectrometry (MS): High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., ¹³C peak shifts) and isotopic abundance (>99%) .
- NMR spectroscopy: ¹H- and ¹³C-NMR to validate chemical structure and isotopic position (e.g., absence of unlabeled serine signals at δ ~3.8 ppm for C3) .
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) to assess purity (>98%) .
Q. How is this compound used in metabolic pathway tracing studies?
The ¹³C label at C3 enables tracking of serine incorporation into downstream metabolites (e.g., glycine, sphingolipids) via:
- Isotopic ratio mass spectrometry (IRMS) to quantify ¹³C enrichment in cellular extracts .
- LC-MS/MS to map labeled metabolic intermediates in pathways like one-carbon metabolism .
- Pulse-chase experiments in cell cultures or animal models to study turnover rates .
Advanced Research Questions
Q. What experimental strategies optimize the yield of Boc-protected intermediates during synthesis?
- Reaction monitoring: Use TLC (silica gel, ninhydrin staining) to track Boc-deprotection and adjust reaction times .
- Solvent optimization: Employ polar aprotic solvents (e.g., DMF) to enhance Boc-group stability during benzylation .
- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate Boc activation in coupling reactions .
Q. How can researchers mitigate stability challenges during long-term isotopic labeling experiments?
- Degradation testing: Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition products via LC-MS .
- Lyophilization: Freeze-dry the compound in aliquots to reduce hydrolytic degradation .
- Inert matrices: Encapsulate in cyclodextrins or liposomes for controlled release in biological systems .
Q. What isotopic effects might arise when using ¹³C-labeled serine in kinetic studies?
- Kinetic isotope effects (KIE): ¹³C at C3 may slightly alter enzymatic reaction rates (e.g., serine hydroxymethyltransferase), requiring control experiments with unlabeled serine .
- NMR signal broadening: Natural abundance ¹³C in other carbons may overlap with labeled signals; use 2D HSQC or TOCSY to resolve ambiguities .
Q. How should researchers address contradictions in NMR data between labeled and unlabeled analogs?
- Referencing: Compare spectra with unlabeled Boc-serine derivatives to isolate isotope-specific shifts .
- Dynamic effects: Account for conformational changes induced by isotopic substitution using molecular dynamics simulations .
- Decoupling: Apply ¹³C-decoupled ¹H-NMR to eliminate splitting artifacts .
Q. What steps are critical for troubleshooting low coupling efficiency in peptide synthesis using this compound?
Q. How can conflicting data in isotopic enrichment assays be resolved?
- Calibration standards: Use certified ¹³C-labeled reference materials (e.g., Cambridge Isotope Laboratories CLM-756) to validate MS and NMR instruments .
- Cross-validation: Compare results across multiple techniques (e.g., IRMS vs. LC-MS) to identify systematic errors .
- Batch testing: Replicate experiments with independently synthesized batches to rule out synthesis variability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
